molecular formula C17H24N2O4 B12639111 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

Cat. No.: B12639111
M. Wt: 320.4 g/mol
InChI Key: NMBLBOPVZMHZPP-UHFFFAOYSA-N
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Description

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a chemical compound with the molecular formula C15H22N2. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate typically involves the reaction of 5-sec-butyl-2-methylindole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine
  • 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanol
  • 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)acetic acid

Uniqueness

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is unique due to its specific structural features and the presence of the oxalate group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-(5-butan-2-yl-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid

InChI

InChI=1S/C15H22N2.C2H2O4/c1-4-10(2)12-5-6-15-14(9-12)13(7-8-16)11(3)17-15;3-1(4)2(5)6/h5-6,9-10,17H,4,7-8,16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

NMBLBOPVZMHZPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)NC(=C2CCN)C.C(=O)(C(=O)O)O

Origin of Product

United States

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